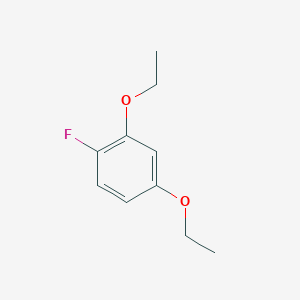
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a mercapto group at the 6th position and a methyl group at the 4th position Additionally, it has a phenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of Substituents: The mercapto group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions.
Attachment of the Phenylmethanone Moiety: This step often involves Friedel-Crafts acylation, where a phenyl group is attached to the methanone moiety using reagents like acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can interact with nucleic acids or enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(6-Chloronicotinoyl chloride): Similar pyridine structure but with a chloro group instead of a mercapto group.
(6-Mercaptonicotinic acid): Contains a mercapto group but lacks the phenylmethanone moiety.
(4-Methylpyridine): Shares the methyl group on the pyridine ring but lacks other substituents.
Uniqueness
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both a mercapto group and a phenylmethanone moiety allows for diverse chemical reactivity and interactions with biological targets.
属性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16) |
InChI 键 |
LBUBAWCAIZYCDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)NC=C1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


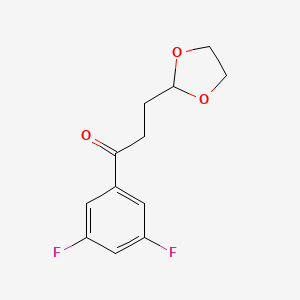
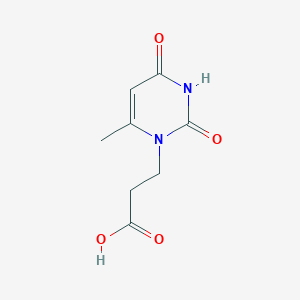
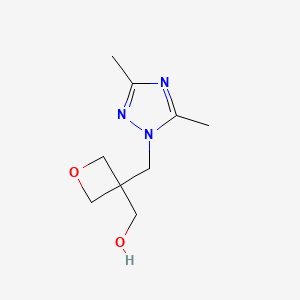
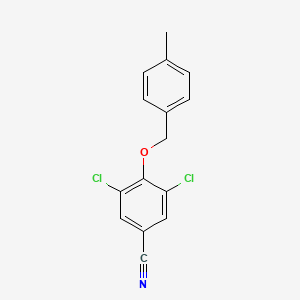
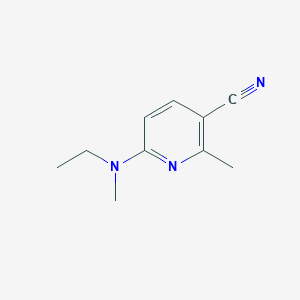
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B13005469.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)
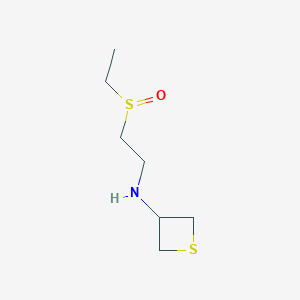
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
